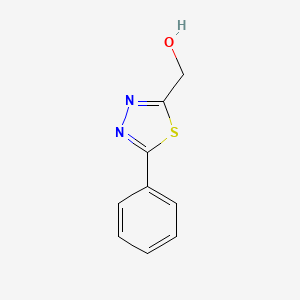

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol

Descripción general

Descripción

1,3,4-Thiadiazole is a prevalent 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This heterocyclic core exists in numerous biologically active natural products and commercial drugs . The strong aromaticity, lack of toxicity, and great in vivo stability are advantageous features of this core .

Synthesis Analysis

A new series of 1,3,4-thiadiazole derivatives containing oxadiazole, thiadiazole, and triazole moieties have been prepared using 2-(5-phenyl-1,3,4-thiadiazol-2-ylamino)acetic acid as an intermediate .Molecular Structure Analysis

The structures of newly synthesized 1,3,4-thiadiazole derivatives are confirmed by 1H NMR, 13C NMR, and FT-IR spectroscopy, LC/MS mass spectrometry, and elemental analysis data .Chemical Reactions Analysis

The in vitro cytotoxicity effects of synthesized 1,3,4-thiadiazole derivatives were evaluated against four different human cancer cells including MCF-7, HepG2, A549, and HeLa cell lines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR spectroscopy, as well as LC/MS mass spectrometry .Aplicaciones Científicas De Investigación

5-Phenyl-1,3,4-thiadiazol-2-yl)methanol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel heterocyclic compounds, and has been used to study the properties of various organic compounds. It has also been used as a catalyst in organic reactions, and as a corrosion inhibitor. Additionally, it has been used to study the structure-activity relationships of drugs, and has been used as a probe for understanding the molecular mechanisms of drug action.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to have anticancer and antimicrobial properties, suggesting that their targets may be involved in cell proliferation and microbial growth.

Biochemical Pathways

Related compounds have been shown to inhibit the proliferation of cancer cells , suggesting that (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol may interfere with pathways involved in cell growth and division.

Result of Action

Related compounds have been shown to induce apoptotic cell death in cancer cells and exhibit antimicrobial activities , suggesting that this compound may have similar effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of using 5-phenyl-1,3,4-thiadiazol-2-yl)methanol in laboratory experiments is that it is relatively easy to synthesize and handle. Additionally, it is relatively non-toxic and does not have any significant side effects. However, it is important to note that the effects of this compound can vary depending on the concentration and the conditions of the experiment. Additionally, the effects of this compound can be difficult to predict, and it is important to carefully monitor the results of any experiments in which it is used.

Direcciones Futuras

There are a number of potential future directions for research involving 5-phenyl-1,3,4-thiadiazol-2-yl)methanol. For example, further research could be conducted to better understand the mechanism of action of this compound. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound. Additionally, research could be conducted to explore the potential use of this compound as a corrosion inhibitor or as a catalyst in organic reactions. Finally, research could be conducted to explore the potential use of this compound as a probe for understanding the molecular mechanisms of drug action.

Análisis Bioquímico

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of (5-Phenyl-1,3,4-thiadiazol-2-yl)methanol on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently being investigated. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

(5-phenyl-1,3,4-thiadiazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-10-11-9(13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPCWGJRDPKNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)

![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)

![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)